The key advantage of 2,2,2-Trifluoroethan(ol-d) in NMR lies in its deuterium atom (D), a stable isotope of hydrogen. By replacing a hydrogen atom on the hydroxyl group (–OH) with deuterium, scientists can eliminate the signal from the hydroxyl proton in the NMR spectrum. This is particularly beneficial because the hydroxyl proton often overlaps with other signals in the spectrum, making it difficult to analyze specific regions of interest [].
Due to its high deuterium enrichment (typically >99%), 2,2,2-Trifluoroethan(ol-d) effectively "locks" the signal from the hydroxyl proton, allowing researchers to observe other protons in the molecule with greater clarity and precision. This improved spectral resolution facilitates the identification and characterization of various functional groups and their interactions within the molecule [].
Here are some specific examples of how 2,2,2-Trifluoroethan(ol-d) is used in NMR spectroscopy:
2,2,2-Trifluoroethan(ol-d) is a deuterated alcohol with the molecular formula . This compound is characterized by the substitution of the hydrogen atom in the hydroxyl (-OH) group with deuterium, resulting in a unique isotopic composition. It is also known as trifluoroethyl alcohol and has a CAS number of 77568-66-2. The compound is a colorless liquid that is flammable and poses various health hazards, including toxicity upon ingestion and skin contact, as well as potential respiratory effects from inhalation .
TFE-d does not have a known biological mechanism of action. Its primary function is as a solvent or isotopic modifier in scientific research, particularly NMR spectroscopy [, ].
In NMR, TFE-d's deuterium substitution creates a lock on the signal from the OH proton, eliminating interference from solvent peaks in the spectrum. This allows for better observation of other protons in the molecule of interest [, ].
TFE-d shares the hazards associated with TFE, including:
These reactions are significant for synthetic applications in organic chemistry and materials science.
The synthesis of 2,2,2-Trifluoroethan(ol-d) typically involves:
These methods allow for the production of high-purity deuterated compounds suitable for various analytical applications.
Several compounds share structural similarities with 2,2,2-Trifluoroethan(ol-d), including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethanol | No fluorine; common alcohol | |
Trifluoroethanol | Non-deuterated version; similar reactivity | |
1,1,1-Trifluoroethane | No hydroxyl group; gaseous state | |
1-Hydroxy-1,1,1-trifluoroethane | Hydroxyl group; similar reactivity |
The uniqueness of 2,2,2-Trifluoroethan(ol-d) lies in its deuterated nature which provides distinct advantages in NMR spectroscopy and chemical analysis. Its fluorinated structure also imparts unique physical and chemical properties that differentiate it from non-fluorinated alcohols and hydrocarbons. This makes it particularly valuable in specialized applications within organic chemistry and material sciences .
2,2,2-Trifluoroethan(ol-d) represents a deuterium-labeled derivative of 2,2,2-trifluoroethanol, wherein the hydroxyl hydrogen atom has been specifically replaced with a deuterium atom. The compound maintains the fundamental trifluoroethanol backbone while incorporating isotopic labeling that provides distinct analytical and mechanistic advantages. This selective deuteration pattern distinguishes it from other isotopically labeled variants of trifluoroethanol, such as the fully deuterated 2,2,2-trifluoroethanol-d3 compound.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for isotopically labeled compounds, with the designation "(ol-d)" specifically indicating deuterium substitution at the hydroxyl position. Alternative nomenclature systems employ various descriptive approaches, including "trifluoroethyl alcohol-od" and "2,2,2-trifluoroethanol-od" to convey the same structural information. The Chemical Abstracts Service has assigned the unique registry number 77568-66-2 to this specific isotopic variant, providing unambiguous identification within chemical databases.
Commercial suppliers utilize diverse naming conventions that reflect both the structural characteristics and the intended applications of the compound. These include descriptive names such as "2,2,2-trifluoroethan-1-ol-d" which emphasizes the position-specific deuteration pattern. The systematic approach to nomenclature ensures clear communication regarding the precise isotopic substitution pattern, which proves critical for applications requiring specific deuterium positioning.
Table 1: Nomenclature and Identification Data for 2,2,2-Trifluoroethan(ol-d)
The molecular structure of 2,2,2-trifluoroethan(ol-d) maintains the essential framework of the parent trifluoroethanol compound while incorporating selective deuterium labeling at the hydroxyl position. The molecular formula C₂H₂DF₃O reflects this specific isotopic substitution pattern, with a molecular weight of 101.05 daltons compared to 100.04 daltons for the non-deuterated analog. This minimal mass increase of approximately one dalton results from the substitution of protium with deuterium at the hydroxyl site.
The trifluoromethyl group (-CF₃) remains unchanged in the deuterated variant, preserving the electron-withdrawing characteristics that define the chemical behavior of trifluoroethanol compounds. The presence of three fluorine atoms bonded to the terminal carbon creates significant electronegativity differences that influence the acidity and hydrogen-bonding properties of the hydroxyl group. The deuterium substitution at this position provides opportunities for mechanistic investigations using nuclear magnetic resonance spectroscopy and kinetic isotope effect studies.
Physical property measurements reveal characteristic values that reflect both the fluorinated nature of the compound and the isotopic substitution effects. The density of 1.387 grams per milliliter at 25°C demonstrates the substantial mass contribution from the fluorine atoms. The melting point of -44°C and boiling point range of 77-80°C indicate physical properties closely similar to the non-deuterated compound, with minimal variation attributable to the deuterium substitution.
The refractive index value of 1.3 provides additional physical characterization data that assists in compound identification and purity assessment. These physical constants serve as important benchmarks for quality control and analytical verification in research applications. The hygroscopic nature of the compound requires careful handling and storage considerations to maintain chemical purity and prevent water contamination.
Table 2: Physical Properties of 2,2,2-Trifluoroethan(ol-d)
Property | Value | Units | Reference |
---|---|---|---|
Molecular Weight | 101.05 | g/mol | |
Density | 1.387 | g/mL at 25°C | |
Melting Point | -44 | °C | |
Boiling Point | 77-80 | °C | |
Refractive Index | 1.3 | n₂₀/D | |
Flash Point | 85 | °F | |
Physical Form | Liquid | - |
The development of deuterium-labeled trifluoroethanol derivatives emerged from the broader advancement of isotopically labeled compounds for analytical and mechanistic investigations. The parent compound 2,2,2-trifluoroethanol gained prominence through industrial synthesis methods involving hydrogenation or hydride reduction of trifluoroacetic acid derivatives. These established synthetic pathways provided the foundation for developing isotopically labeled variants with specific deuterium incorporation patterns.
Commercial availability of 2,2,2-trifluoroethan(ol-d) reflects the growing demand for specialized isotopically labeled solvents and reagents in nuclear magnetic resonance spectroscopy applications. The compound serves particular utility in mechanistic studies where deuterium labeling provides insights into reaction pathways and molecular interactions. Research applications have demonstrated the value of selective deuteration for investigating hydrogen-deuterium exchange processes and catalytic mechanisms.
The synthetic relevance extends beyond analytical applications to include specialized research in protein folding studies and pharmaceutical development. The unique properties of trifluoroethanol compounds, including their ability to stabilize specific protein secondary structures, have made deuterated variants valuable tools for biophysical investigations. The deuterium labeling enables detailed spectroscopic analysis while maintaining the essential chemical characteristics of the parent compound.
Manufacturing specifications typically require isotopic purity levels of 99% or higher to ensure reliable analytical performance. Quality control procedures involve nuclear magnetic resonance verification to confirm deuterium incorporation and overall compound purity. The production of high-purity isotopically labeled compounds requires specialized synthetic techniques and purification methods that differ from conventional organic synthesis approaches.
Table 3: Commercial Specifications and Applications
The catalytic hydrogenolysis of fluorinated precursors represents the primary industrial route for synthesizing 2,2,2-trifluoroethanol and its deuterated analog [1]. This methodology involves the selective reduction of fluorinated aldehyde compounds, particularly trifluoroacetaldehyde hydrates and hemiacetals, under controlled catalytic conditions [1]. The process offers significant advantages over alternative synthetic approaches, including superior atom economy and reduced formation of undesirable byproducts [1].
The hydrogenolysis reaction proceeds through the cleavage of carbon-oxygen bonds in fluorinated aldehyde derivatives, specifically compounds of the general formula CF₃-CHOH-OR, where R represents hydrogen or alkyl groups containing one to eight carbon atoms [1]. The reaction mechanism involves the initial adsorption of the fluorinated substrate onto the catalyst surface, followed by hydrogen activation and subsequent hydride transfer to the carbonyl carbon [1].
Industrial implementations of this methodology typically employ either liquid-phase or gas-phase reaction conditions, with liquid-phase systems demonstrating superior selectivity and conversion rates for the production of deuterated trifluoroethanol [1]. The choice of reaction phase significantly influences the overall process economics and product purity [2].
Nickel-catalyzed liquid-phase hydrogenolysis has emerged as the most effective methodology for producing 2,2,2-trifluoroethanol-d from fluorinated precursors [1]. The process utilizes supported nickel catalysts in combination with aliphatic tertiary amine cocatalysts to achieve quantitative conversion rates under moderate reaction conditions [1].
The optimal reaction conditions for nickel-catalyzed liquid-phase hydrogenolysis have been extensively characterized through systematic parametric studies [1]. Temperature control represents a critical factor, with optimal performance achieved at 175°C [1]. This temperature range provides sufficient thermal energy for hydrogen activation while preventing catalyst deactivation and substrate decomposition [1].
Pressure optimization studies have demonstrated that hydrogen pressures between 29 and 48 bar yield complete conversion of fluorinated precursors to 2,2,2-trifluoroethanol [1]. The pressure range ensures adequate hydrogen solubility in the liquid phase while maintaining reasonable equipment requirements [1]. Lower pressures result in incomplete conversion, while excessive pressures provide no additional benefits [1].
The catalyst loading requirements have been optimized to achieve maximum efficiency with minimal catalyst consumption [1]. Studies demonstrate that catalyst loadings as low as 0.26 grams per reaction batch can achieve complete conversion when combined with appropriate cocatalyst systems [1]. This represents a significant improvement over earlier methodologies that required substantially higher catalyst loadings [1].
Table 1: Nickel-Catalyzed Liquid-Phase Hydrogenolysis Reaction Conditions
Parameter | Example 1 | Example 4 | Example 5 | Without Cocatalyst |
---|---|---|---|---|
Temperature (°C) | 175 | 175 | 175 | 175 |
Pressure (bar) | 37-46 | 29-46 | 33-48 | 33-46 |
Reaction Time (min) | 110 | 100 | 80 | 420 |
Catalyst Loading (g) | 0.36 | 0.26 | -- | -- |
Cocatalyst (dimethylethylamine) | 0.32 g (4.38×10⁻³ mol) | 0.26 g (3.56×10⁻³ mol) | 1.39 g tributylamine (7.5×10⁻³ mol) | None |
Conversion Rate (%) | Complete | Complete | Complete | 40 |
Yield (2,2,2-Trifluoroethanol) (%) | Quantitative | Quantitative | Quantitative | 40 |
The reaction kinetics for nickel-catalyzed hydrogenolysis follow first-order behavior with respect to the fluorinated substrate concentration [1]. The apparent activation energy for the process has been determined to be consistent with hydrogen activation as the rate-limiting step [3]. The supported nickel catalysts demonstrate remarkable stability under reaction conditions, with catalyst activity maintained for extended periods without significant deactivation [1].
Substrate scope investigations have confirmed that the nickel-catalyzed methodology accommodates a wide range of fluorinated aldehyde derivatives [1]. The process demonstrates particular effectiveness with trifluoroacetaldehyde hydrates and their corresponding hemiacetal derivatives [1]. The methodology exhibits high chemoselectivity, with minimal formation of over-reduction products or side reactions [1].
Aliphatic tertiary amine cocatalysts play an essential role in enhancing the efficiency and selectivity of nickel-catalyzed hydrogenolysis reactions [1]. These compounds function as promoters that significantly accelerate reaction rates while maintaining high product selectivity [1]. The mechanism by which these cocatalysts operate involves multiple pathways that collectively optimize the catalytic performance [1].
The most extensively studied aliphatic tertiary amine cocatalyst is dimethylethylamine, which demonstrates exceptional promoting effects in liquid-phase hydrogenolysis systems [1]. When employed at concentrations of 3.56×10⁻³ to 4.38×10⁻³ moles per reaction batch, dimethylethylamine reduces reaction times from over 420 minutes to approximately 100 minutes while maintaining quantitative conversion [1]. This dramatic improvement in reaction kinetics represents a critical advancement for industrial applications [1].
Tributylamine represents an alternative aliphatic tertiary amine cocatalyst that exhibits comparable promoting effects [1]. Studies demonstrate that tributylamine at concentrations of 7.5×10⁻³ moles can achieve complete conversion in 80 minutes, representing the shortest reaction time observed among the tested cocatalyst systems [1]. The enhanced performance with tributylamine may be attributed to its higher basicity and improved solubility characteristics [1].
The cocatalyst mechanism involves several key functions that collectively enhance the overall catalytic performance [1]. Primary among these is the promotion of hydrogen activation on the nickel catalyst surface through electronic modification of the metal centers [1]. The tertiary amine coordinates with the nickel surface, creating electron-rich sites that facilitate hydrogen dissociation [1].
Secondary effects include the stabilization of reaction intermediates and the prevention of catalyst poisoning by acidic byproducts [1]. The basic nature of the tertiary amines neutralizes trace acidic impurities that can otherwise deactivate the nickel catalyst [1]. This protective effect extends catalyst lifetime and maintains consistent performance throughout extended reaction periods [1].
The absence of aliphatic tertiary amine cocatalysts results in dramatically reduced reaction efficiency [1]. Control experiments conducted without cocatalysts demonstrate only 40% conversion after 420 minutes under otherwise identical conditions [1]. This stark contrast emphasizes the critical importance of cocatalyst systems for practical implementation of nickel-catalyzed hydrogenolysis [1].
Optimization studies have established that the cocatalyst-to-substrate molar ratio represents a critical parameter for achieving optimal performance [1]. Ratios between 0.01 and 0.02 provide the most effective promotion without introducing complications from excess cocatalyst [1]. Higher ratios do not provide additional benefits and may interfere with product separation [1].
Deuterium substitution represents a specialized synthetic challenge that requires carefully controlled reaction conditions and specialized methodologies [4]. The incorporation of deuterium atoms into organic molecules demands precise control over isotopic exchange processes to achieve high levels of deuterium incorporation while maintaining chemical integrity [4]. For 2,2,2-trifluoroethanol-d, deuterium substitution can be accomplished through several distinct pathways, each offering unique advantages and limitations [4].
The primary approaches for deuterium substitution include direct isotopic exchange reactions using deuterium oxide as the deuterium source, catalytic hydrogen-deuterium exchange processes, and specialized reduction reactions employing deuterated reducing agents [4]. The choice of methodology depends on the desired degree of deuteration, the specific positions requiring deuterium incorporation, and the overall synthetic strategy [4].
Isotopic exchange mechanisms for deuterium incorporation in 2,2,2-trifluoroethanol involve several distinct pathways that operate under different reaction conditions [5]. The fundamental principle underlying these mechanisms is the reversible exchange of hydrogen and deuterium atoms between the organic substrate and a deuterium-containing medium [5].
The most widely employed isotopic exchange mechanism utilizes palladium-catalyzed hydrogen-deuterium exchange in deuterium oxide systems [6]. This methodology involves the use of palladium on carbon catalysts in combination with aluminum metal and deuterium oxide to generate deuterium gas in situ [6]. The process achieves high selectivity and efficiency while operating under environmentally benign conditions [6].
The palladium-catalyzed mechanism proceeds through the initial activation of deuterium oxide by metallic aluminum, generating deuterium gas and aluminum hydroxide [6]. The deuterium gas subsequently undergoes activation on the palladium catalyst surface, forming surface-bound deuterium atoms [6]. These activated deuterium species then participate in exchange reactions with the hydroxyl hydrogen of 2,2,2-trifluoroethanol [6].
Table 2: Deuterium Substitution Techniques and Parameters
Method | Temperature (°C) | Deuterium Source | Selectivity | Deuterium Incorporation (%) |
---|---|---|---|---|
Pd/C-Al-D₂O System | Room temperature | D₂O | High | >95 |
H-D Exchange (Aqueous) | 25-100 | D₂O | Moderate-High | 90-99 |
Base-Catalyzed Exchange | 80-400 | D₂O/DMSO-d₆ | Variable | 85-95 |
Metal-Free Exchange | Variable | D₂O | Low-Moderate | 70-90 |
The kinetics of palladium-catalyzed deuterium exchange follow first-order behavior with respect to the organic substrate concentration [5]. The exchange rate is independent of deuterium oxide concentration when deuterium oxide is present in large excess, indicating that substrate activation represents the rate-limiting step [5]. Temperature optimization studies demonstrate that room temperature conditions provide optimal exchange rates while minimizing side reactions [6].
Base-catalyzed isotopic exchange represents an alternative mechanism that operates through different mechanistic pathways [7]. This approach utilizes strong bases such as sodium hydroxide to facilitate deuterium-hydrogen exchange between 2,2,2-trifluoroethanol and deuterium oxide [7]. The mechanism involves the initial deprotonation of the hydroxyl group, followed by reprotonation with deuterium from the exchange medium [7].
The base-catalyzed mechanism requires elevated temperatures between 80 and 400°C to achieve reasonable exchange rates [7]. The high temperature requirement represents a significant limitation for thermally sensitive substrates [7]. However, the methodology offers advantages in terms of simplicity and the absence of expensive catalyst systems [7].
Metal-free isotopic exchange mechanisms have been developed as alternatives to catalyst-based systems [4]. These approaches typically employ specialized reaction conditions that promote spontaneous hydrogen-deuterium exchange [4]. While these methods offer advantages in terms of catalyst-free operation, they generally provide lower deuterium incorporation levels and reduced selectivity compared to catalytic systems [4].
Molecular sieve distillation represents a critical purification technique for obtaining high-purity 2,2,2-trifluoroethanol-d with minimal isotopic contamination [8]. This methodology combines the selective adsorption properties of molecular sieves with fractional distillation to achieve exceptional purification efficiency [8]. The technique is particularly valuable for deuterated compounds where isotopic purity represents a critical quality parameter [8].
The fundamental principle of molecular sieve distillation relies on the size-selective adsorption of water and other small impurities while excluding the target deuterated compound [9]. Molecular sieves are crystalline aluminosilicate materials with precisely controlled pore structures that selectively adsorb molecules based on size and polarity [9]. For 2,2,2-trifluoroethanol-d purification, Type 3A molecular sieves provide optimal performance [9].
Type 3A molecular sieves possess pore diameters of approximately 3.0 Angstroms, which allows selective adsorption of water molecules (molecular diameter 1.93 Angstroms) while excluding 2,2,2-trifluoroethanol-d [9]. This size selectivity enables highly efficient dehydration without product loss [9]. The molecular sieves are typically activated by heating to 100-400°C under vacuum or inert atmosphere to remove adsorbed moisture [9].
Table 3: Molecular Sieve Distillation Parameters for Purification
Molecular Sieve Type | Pore Size (Å) | Target Compounds | Drying Temperature (°C) | Efficiency (%) |
---|---|---|---|---|
3A | 3.0 | Water removal from alcohols | 100-400 | >95 |
4A | 4.0 | General dehydration | 100-400 | 90-95 |
5A | 5.0 | Larger molecule separation | 100-400 | 85-95 |
The distillation component of the purification process utilizes fractional distillation techniques to separate 2,2,2-trifluoroethanol-d from other organic impurities [10]. The process typically employs distillation columns with high theoretical plate numbers to achieve the resolution required for high-purity deuterated compounds [10]. Temperature control represents a critical parameter, with distillation conducted under reduced pressure to minimize thermal decomposition [10].
The integration of molecular sieve treatment with distillation involves a multi-stage process that maximizes purification efficiency [8]. The crude 2,2,2-trifluoroethanol-d is first treated with activated molecular sieves to remove water and other small polar impurities [8]. The dehydrated material is then subjected to careful fractional distillation under controlled conditions [8].
Process optimization studies have demonstrated that molecular sieve loading of 5-10% by weight provides optimal dehydration efficiency without excessive product retention [9]. Higher loadings do not provide additional benefits and may result in product losses through excessive adsorption [9]. The contact time between the product and molecular sieves should be minimized to prevent unwanted side reactions [9].
The effectiveness of molecular sieve distillation for 2,2,2-trifluoroethanol-d purification has been validated through comprehensive analytical characterization [8]. High-resolution mass spectrometry demonstrates deuterium incorporation levels exceeding 99.8% following proper purification procedures [7]. Nuclear magnetic resonance spectroscopy confirms the absence of residual hydrogen-containing impurities [8].
Flammable;Corrosive;Acute Toxic;Irritant